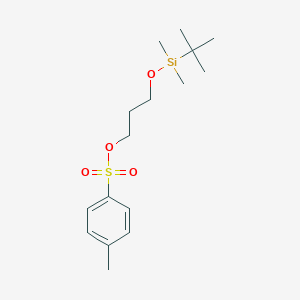

3-((Tert-butyldimethylsilyl)oxy)propyl 4-methylbenzenesulfonate

CAS No.:

Cat. No.: VC13657239

Molecular Formula: C16H28O4SSi

Molecular Weight: 344.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H28O4SSi |

|---|---|

| Molecular Weight | 344.5 g/mol |

| IUPAC Name | 3-[tert-butyl(dimethyl)silyl]oxypropyl 4-methylbenzenesulfonate |

| Standard InChI | InChI=1S/C16H28O4SSi/c1-14-8-10-15(11-9-14)21(17,18)19-12-7-13-20-22(5,6)16(2,3)4/h8-11H,7,12-13H2,1-6H3 |

| Standard InChI Key | ILOSRZGRFSUSHQ-UHFFFAOYSA-N |

| SMILES | CC1=CC=C(C=C1)S(=O)(=O)OCCCO[Si](C)(C)C(C)(C)C |

| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)OCCCO[Si](C)(C)C(C)(C)C |

Introduction

Chemical Identity and Structural Features

IUPAC Name: 3-[tert-butyl(dimethyl)silyl]oxypropyl 4-methylbenzenesulfonate

CAS No.: 115306-83-7

Molecular Formula: C₁₆H₂₈O₄SSi

Molecular Weight: 344.5 g/mol

PubChem CID: 59379114

Structural Components:

-

TBDMS Group: A sterically bulky silyl ether protecting group, stable under basic and mild acidic conditions but cleavable with fluoride ions (e.g., TBAF) or strong acids .

-

4-Methylbenzenesulfonate (Tosyl) Group: A good leaving group, facilitating nucleophilic substitutions or cross-couplings .

-

Propyl Linker: Connects the TBDMS-protected alcohol to the tosyl moiety, enabling spatial separation for selective reactions.

Synonyms:

Synthesis and Preparation

General Synthetic Route

The compound is synthesized via two sequential steps:

-

Protection of 3-hydroxypropyl alcohol with TBDMS chloride:

-

Tosylation of the protected alcohol:

Example Procedure:

-

Step 1: 3-Hydroxypropyl alcohol (1 eq) + TBSCl (1.2 eq) + imidazole (1.3 eq) → 3-(TBDMS)oxypropyl alcohol (quantitative yield) .

-

Step 2: Protected alcohol (1 eq) + tosyl chloride (1.2 eq) + pyridine (2 eq) → 3-((TBDMS)oxy)propyl 4-methylbenzenesulfonate (yields >80%) .

Key Reaction Conditions

| Parameter | Typical Value/Range | Source |

|---|---|---|

| Solvent | THF, DCM, CHCl₃ | |

| Temperature | 0–25°C | |

| Reaction Time | 12–24 hours | |

| Yield | 80–100% |

Physical and Chemical Properties

Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₆H₂₈O₄SSi | |

| Molecular Weight | 344.5 g/mol | |

| Solubility | Soluble in DMSO, CH₃CN | |

| Storage | Room temperature (RT) |

Stability and Reactivity

-

TBDMS Group Stability: Stable in neutral or basic conditions but sensitive to acidic conditions (e.g., HCl) and fluoride ions .

-

Tosyl Group Reactivity: Participates in SN2 reactions with nucleophiles (e.g., amines, alkoxides) or cross-couplings (e.g., Suzuki-Miyaura) .

Applications in Organic Synthesis

Protection/Deprotection Strategies

The TBDMS group is widely used to protect alcohols during multi-step syntheses. For example:

-

Selective Deprotection: The TBDMS group can be removed under mild conditions (e.g., TBAF in THF) without affecting sensitive functional groups like esters or sulfonates .

-

Orthogonal Protection: Compatible with other protecting groups (e.g., benzyl ethers), enabling modular synthesis .

Example Use Case:

In the synthesis of neolignans (proangiogenic agents), TBDMS-protected intermediates are employed to prevent unwanted side reactions during oxidation or cyclization steps .

Cross-Coupling Reactions

The tosyl group serves as a leaving group in transition-metal-catalyzed couplings:

-

Ni-Catalyzed Cross-Electrophile Coupling: Reacts with vinyl triflates to form cycloalkenes or modify peptides .

-

Suzuki-Miyaura Coupling: Facilitates the formation of C–C bonds with boronic acids .

Key Data:

| Reaction Type | Conditions | Yield | Source |

|---|---|---|---|

| Ni-Catalyzed Coupling | NiBr₂, LiBr, DMSO/CH₃CN | 84–90% | |

| Suzuki-Miyaura | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O | >70% |

Functionalization of Biomolecules

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume